Mono-Sulfonation Confers Reduced Water Solubility and Higher Organic-Solvent Compatibility Relative to Di-Sulfonated Sulforhodamine B
The target compound bears a single sulfonate group at the 9-phenyl ring, in contrast to Sulforhodamine B (Acid Red 52) which carries two sulfonate groups (2,4-disulfophenyl). The measured aqueous solubility of CAS 60275-11-8 is approximately 0.2% w/v at 20°C [1], whereas Sulforhodamine B sodium salt exhibits solubility of ≥20 mg/mL (2% w/v) under comparable conditions . This ~10-fold lower aqueous solubility, combined with the compound's reported solubility in common organic solvents [1], makes it better suited for applications requiring partitioning into hydrophobic matrices, reduced leaching in aqueous environments, or compatibility with solvent-based ink and coating formulations.
| Evidence Dimension | Aqueous solubility (20°C, deionised water) |
|---|---|
| Target Compound Data | ~0.2% w/v (≈2 mg/mL) |
| Comparator Or Baseline | Sulforhodamine B sodium salt (CAS 3520-42-1): ≥20 mg/mL (2% w/v) |
| Quantified Difference | ~10-fold lower aqueous solubility for target compound |
| Conditions | Vendor-reported solubility data at ambient temperature; measurement method not specified |
Why This Matters
Lower aqueous solubility translates to reduced dye bleed in humid environments and improved retention in organic-solvent-based formulations, directly influencing procurement decisions for ink-jet, coating, or hydrophobic substrate dyeing applications.
- [1] Lianshi Mall. Physicochemical data for CAS 60275-11-8: 20°C water solubility ~0.2%, soluble in most organic solvents. View Source
